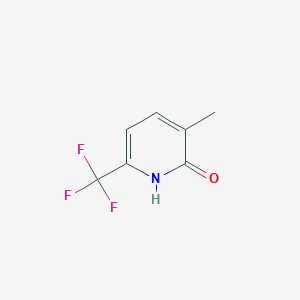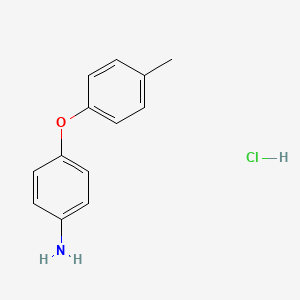
4-(4-Methylphenoxy)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylphenoxy)aniline hydrochloride is an organic compound with the molecular formula C13H14ClNO. It is a derivative of aniline, where the aniline group is substituted with a 4-methylphenoxy group. This compound is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenoxy)aniline hydrochloride typically involves the reaction of 4-methylphenol with aniline in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylphenoxy)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .
Applications De Recherche Scientifique
4-(4-Methylphenoxy)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Methylphenoxy)aniline hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methoxyphenoxy)aniline: Similar in structure but with a methoxy group instead of a methyl group.
4-(2-Methylphenoxy)aniline: Similar but with the methyl group in a different position.
4-(4-Methylphenoxy)butanenitrile: Contains a butanenitrile group instead of an aniline group.
Uniqueness
4-(4-Methylphenoxy)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .
Propriétés
Formule moléculaire |
C13H14ClNO |
|---|---|
Poids moléculaire |
235.71 g/mol |
Nom IUPAC |
4-(4-methylphenoxy)aniline;hydrochloride |
InChI |
InChI=1S/C13H13NO.ClH/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13;/h2-9H,14H2,1H3;1H |
Clé InChI |
PDPVJVJGFNXYFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Aminopiperidin-1-YL)phenyl]methanol](/img/structure/B13237012.png)

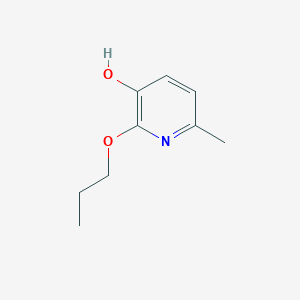
![5-(3-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13237034.png)
![4-{Bicyclo[2.2.1]heptan-2-yl}butan-1-amine](/img/structure/B13237047.png)
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine](/img/structure/B13237052.png)
![2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-ol](/img/structure/B13237053.png)
![2-[2,4-Dioxo-5-(propan-2-yl)-1,3-oxazolidin-3-yl]acetic acid](/img/structure/B13237060.png)
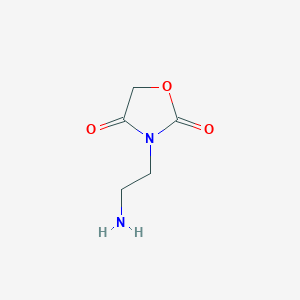
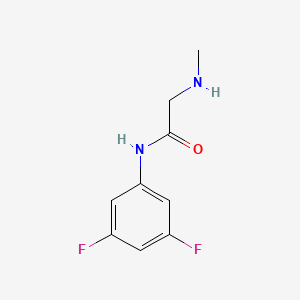
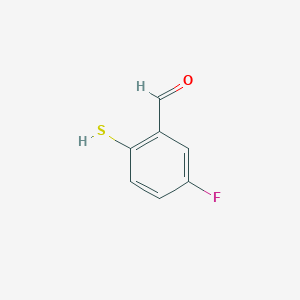
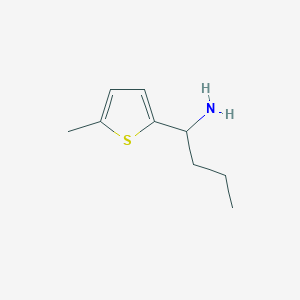
![2-Hydrazino-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B13237093.png)
